molecular formula C10H15BO3 B3050431 (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid CAS No. 259209-27-3

(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid

Cat. No.: B3050431
CAS No.: 259209-27-3
M. Wt: 194.04 g/mol
InChI Key: KAHMKMRXTYEUCA-UHFFFAOYSA-N
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Description

(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyl group. The presence of these functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid typically involves the reaction of 5-tert-butyl-2-hydroxyphenylboronic ester with an appropriate reagent to yield the desired boronic acid. One common method is the hydrolysis of the corresponding boronic ester under acidic or basic conditions. The reaction can be carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding borate ester.

    Reduction: Reduction reactions can convert the boronic acid to a borane derivative.

    Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.

Major Products Formed

Scientific Research Applications

(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be utilized in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and proteins that contain diol groups, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the tert-butyl and hydroxyl groups, making it less sterically hindered and less reactive.

    (4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.

    (3,5-Dimethylphenyl)boronic acid: Features two methyl groups, which influence its steric and electronic properties.

Uniqueness

(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is unique due to the presence of both the tert-butyl and hydroxyl groups, which enhance its stability and reactivity

Properties

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHMKMRXTYEUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595158
Record name (5-tert-Butyl-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-27-3
Record name B-[5-(1,1-Dimethylethyl)-2-hydroxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259209-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-tert-Butyl-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-tert-butyl-2-hydroxyphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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